molecular formula C13H11NO2 B7964043 Methyl 4-phenylpyridine-3-carboxylate CAS No. 70647-05-1

Methyl 4-phenylpyridine-3-carboxylate

Cat. No. B7964043
CAS RN: 70647-05-1
M. Wt: 213.23 g/mol
InChI Key: VOXLHHIYDOQDQU-UHFFFAOYSA-N
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Description

Methyl 4-phenylpyridine-3-carboxylate is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Derivatives and Compounds : Methyl 4-phenylpyridine-3-carboxylate derivatives have been synthesized for various purposes. For example, the synthesis of α-phenylisocinchomeronic acid and 4-azafluorenone 3-carboxylic acid involved derivatives of this compound (Prostakov, Mikhailova, Sergeeva, & Shibu Rani, 1986).

  • Preparation of 3,5-Dimethylpyridine-4-phenyldipyridine : A study detailed the preparation of 3,5-dimethyl-4-phenylpyridine through catalytic dehydrogenation and N-demethylation processes. This compound is a precursor to various other chemicals, including methyl 2-azafluorenone-4-carboxylate (Prostakov, Sorokin, & Ismailov, 1967).

  • Role in Neurotoxicity Studies : this compound has been implicated in studies related to neurotoxicity, particularly in the context of Parkinson's disease. For example, N-methyl-4-phenylpyridine, a related compound, has been studied for its selective toxicity to dopamine neurons, which is relevant to Parkinsonism (Javitch, D'Amato, Strittmatter, & Snyder, 1985).

  • Catalysis and Synthetic Applications : Palladium(II)-catalyzed direct ortho arylation of related compounds, such as 4-methyl-N-phenylpyridin-2-amines, via C–H activation has been reported. This methodology has potential applications in organic synthesis (Chu, Huang, Hsu, Chen, & Wu, 2014).

  • Antimicrobial Activity : Derivatives of this compound have been synthesized and tested for their antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Nagashree, Mallu, Mallesha, & Bindya, 2013).

  • Synthesis of Fluorescent Compounds : The compound has been used in the synthesis of fluorescent α,β-unsaturated carbonyl compounds and 2-methylpyridines for applications like quantitative analysis of carnitine (Nakaya, Funabiki, Shibata, Muramatsu, & Matsui, 1996).

properties

IUPAC Name

methyl 4-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)12-9-14-8-7-11(12)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXLHHIYDOQDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499909
Record name Methyl 4-phenylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70647-05-1
Record name Methyl 4-phenylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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